

Preclinical efficacy and safety of Hsd17B13-IN-71 in animal models

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Compound of Interest

Compound Name: Hsd17B13-IN-71

Cat. No.: B12371902

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An In-depth Technical Guide to the Preclinical Efficacy and Safety of **HSD17B13-IN-71** in Animal Models

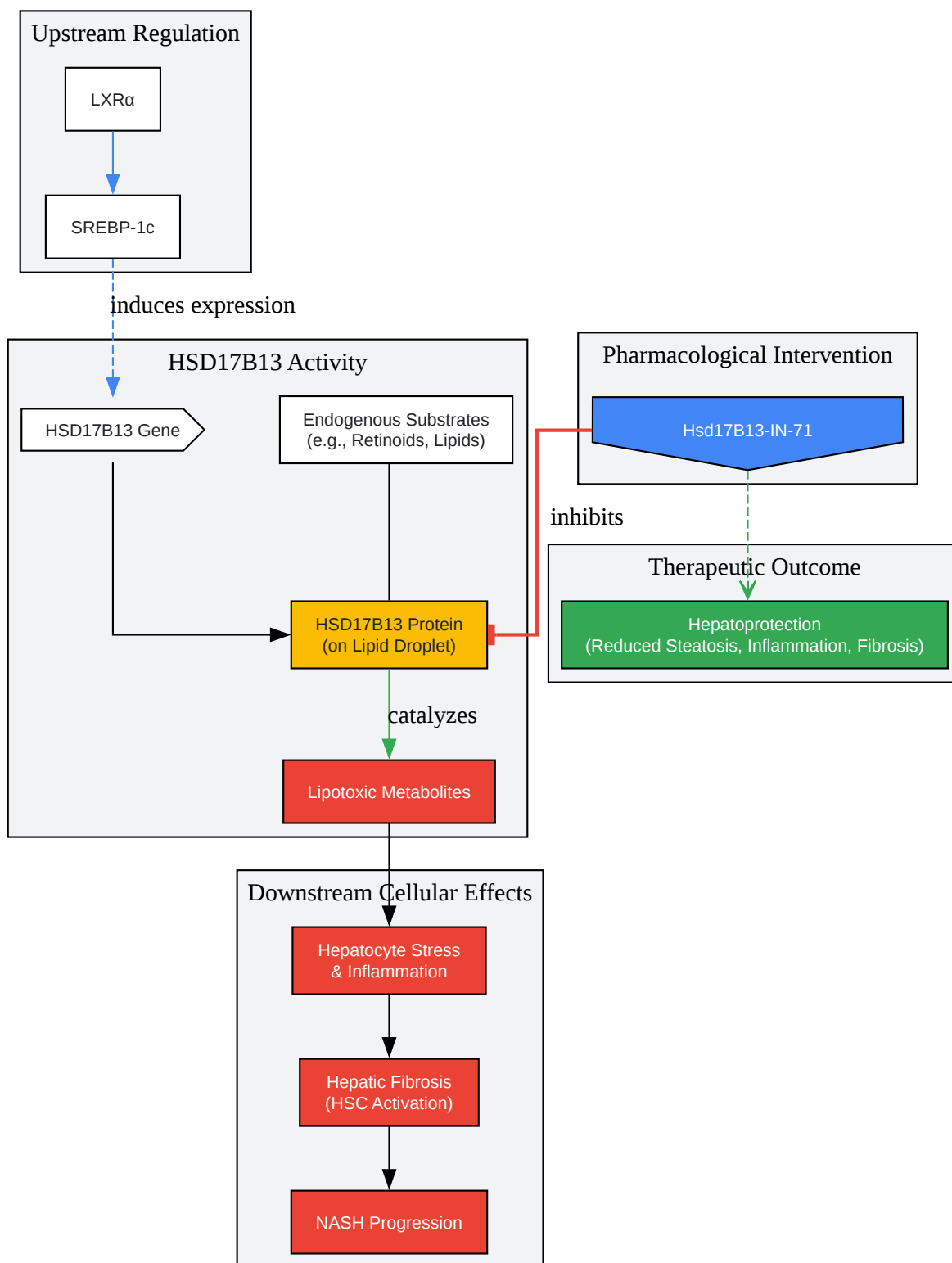
Executive Summary

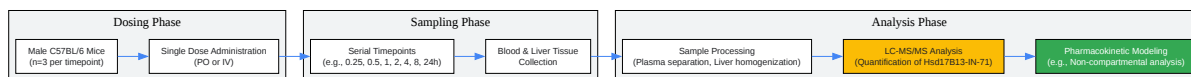
17 β -hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Human genetics studies have robustly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing and progressing from simple steatosis to more severe forms of chronic liver disease, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. These findings validate HSD17B13 as a compelling therapeutic target. **Hsd17B13-IN-71** is a novel, potent, and selective small molecule inhibitor of HSD17B13 developed for the treatment of NASH. This document provides a comprehensive overview of the preclinical data supporting the efficacy, safety, and pharmacological profile of **Hsd17B13-IN-71** in various animal models.

Mechanism of Action

Hsd17B13-IN-71 is designed to competitively inhibit the enzymatic activity of HSD17B13. While the precise endogenous substrate of HSD17B13 is still under investigation, its inhibition is thought to mimic the protective phenotype observed in individuals with genetic loss-of-function variants. The proposed mechanism involves the modulation of hepatic lipid metabolism, leading to a reduction in lipotoxicity, inflammation, and fibrosis.

Signaling Pathway of HSD17B13 Inhibition





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